Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
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Overview
Description
Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[111]pentanyl]acetate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the construction of the bicyclo[1.1.1]pentane core through a series of cyclization reactions.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Methoxylation and methylation: The methoxy and methyl groups are introduced through standard etherification and methylation reactions.
Amination and esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The bicyclic structure imparts unique physical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring in Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-6-11(19-2)4-5-12(10)15-7-16(8-15,9-15)13(17)14(18)20-3/h4-6,13H,7-9,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQPUHDQMSGRHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)C(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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